Methyl 2-oxoazetidine-1-carboxylate
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Overview
Description
Methyl 2-oxoazetidine-1-carboxylate is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxoazetidine-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of an appropriate amine with a carbonyl compound, followed by cyclization to form the azetidine ring. For instance, the reaction of benzylamine with a carbonyl compound in the presence of a catalyst can yield the desired azetidine derivative .
Industrial Production Methods
Industrial production of this compound often employs green and cost-effective synthetic methods. These methods utilize commercially available and low-cost starting materials, such as benzylamine, and involve environmentally friendly oxidation reactions in microchannel reactors . This approach not only reduces the cost but also minimizes the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxoazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and selectivity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield different oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 2-oxoazetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is involved in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of fine chemicals and as a precursor for more complex molecules
Mechanism of Action
The mechanism of action of methyl 2-oxoazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved in its mechanism of action are often related to the modulation of enzyme activity or receptor binding, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxoazetidine-1-carboxylate: This compound is structurally similar but differs in the position of the oxo group.
Benzyl 2-methyl-3-oxoazetidine-1-carboxylate: Another similar compound with a benzyl group attached to the nitrogen atom.
Uniqueness
Methyl 2-oxoazetidine-1-carboxylate is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and serve as a versatile intermediate makes it particularly valuable in synthetic chemistry .
Properties
Molecular Formula |
C5H7NO3 |
---|---|
Molecular Weight |
129.11 g/mol |
IUPAC Name |
methyl 2-oxoazetidine-1-carboxylate |
InChI |
InChI=1S/C5H7NO3/c1-9-5(8)6-3-2-4(6)7/h2-3H2,1H3 |
InChI Key |
VEQWAXXIXFFEQB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCC1=O |
Origin of Product |
United States |
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